
Guanidine, (2-benzhydryloxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, (2-benzhydryloxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water, ethanol, and ether. It is also known as benzhydrylguanidine or BHG. Guanidine, (2-benzhydryloxyethyl)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of guanidine, (2-benzhydryloxyethyl)- is not fully understood. However, it has been suggested that the compound may act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress.
Biochemische Und Physiologische Effekte
Guanidine, (2-benzhydryloxyethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Guanidine, (2-benzhydryloxyethyl)- has several advantages for lab experiments. It is stable, soluble in water, and has a relatively high melting point, which makes it easy to handle. However, the compound has some limitations, such as its potential toxicity and the need for careful handling. In addition, the compound has limited solubility in some organic solvents, which can affect its use in certain experiments.
Zukünftige Richtungen
Guanidine, (2-benzhydryloxyethyl)- has several potential future directions for research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that the compound can improve cognitive function and memory, which makes it a promising candidate for further research. Another area of interest is the synthesis of new derivatives of guanidine, (2-benzhydryloxyethyl)-, which may have improved properties and applications in various fields. Overall, guanidine, (2-benzhydryloxyethyl)- is a compound with significant potential for future scientific research.
Synthesemethoden
Guanidine, (2-benzhydryloxyethyl)- can be synthesized using various methods. One of the most commonly used methods is the reaction of benzhydrylamine with cyanamide followed by hydrolysis. Another method involves the reaction of benzhydrylamine with carbodiimide in the presence of a catalyst. The yield and purity of the synthesized compound depend on the method used.
Wissenschaftliche Forschungsanwendungen
Guanidine, (2-benzhydryloxyethyl)- has been extensively studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. In addition, guanidine, (2-benzhydryloxyethyl)- has been studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
16136-32-6 |
|---|---|
Produktname |
Guanidine, (2-benzhydryloxyethyl)- |
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-(2-benzhydryloxyethyl)guanidine |
InChI |
InChI=1S/C16H19N3O/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H4,17,18,19) |
InChI-Schlüssel |
AEPDQNDBDKHWHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |
Andere CAS-Nummern |
16136-32-6 |
Synonyme |
1-[2-(Diphenylmethoxy)ethyl]guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



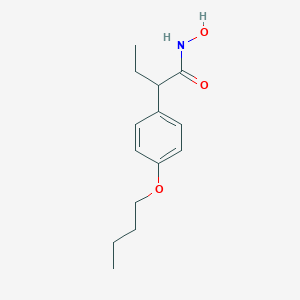
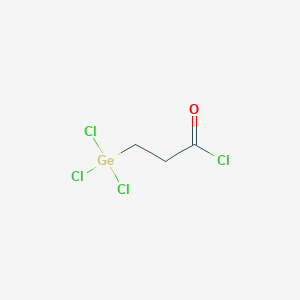
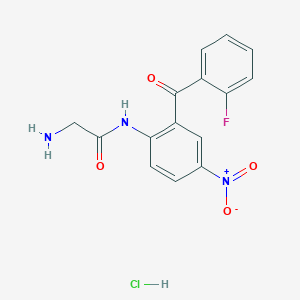
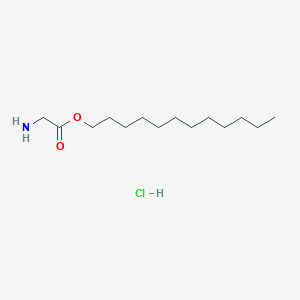
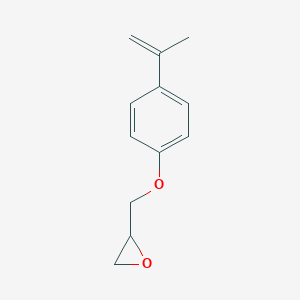
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
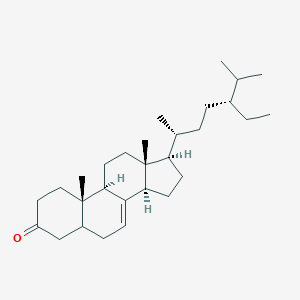
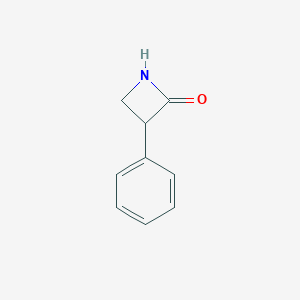
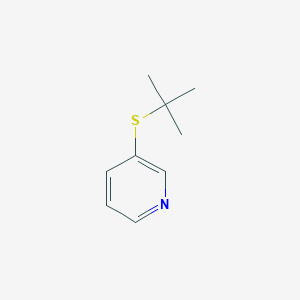
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
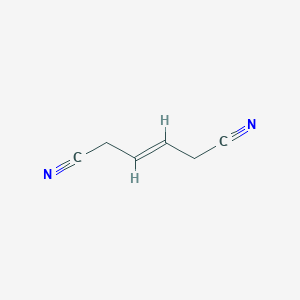
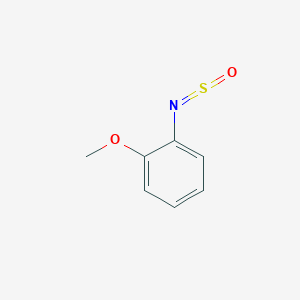
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)